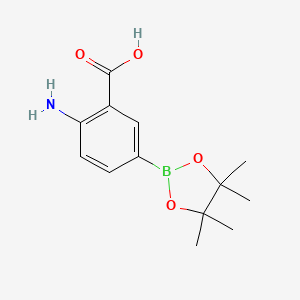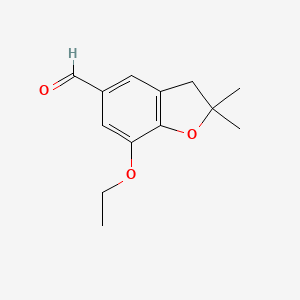![molecular formula C11H16ClNO2 B1647830 Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride](/img/structure/B1647830.png)
Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a white to off-white crystalline powder that is used in various scientific research applications. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride typically involves the esterification of 3-(3-aminomethylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used under mild conditions.
Major Products
Oxidation: 3-(3-Carboxyphenyl)propanoic acid.
Reduction: 3-(3-Aminomethylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, facilitating binding and subsequent biological activity. The ester group can undergo hydrolysis to release the active aminomethylphenylpropanoic acid, which can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(dimethylamino)propionate: Similar in structure but with a dimethylamino group instead of an aminomethyl group.
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride: Similar ester but with an ethyl group and a methyl substitution on the phenyl ring.
3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride: Similar structure but with a dimethylamino group on the phenyl ring.
Uniqueness
Methyl 3-[3-(aminomethyl)phenyl]propanoate hydrochloride is unique due to its specific aminomethyl substitution on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.7 g/mol |
IUPAC Name |
methyl 3-[3-(aminomethyl)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12;/h2-4,7H,5-6,8,12H2,1H3;1H |
InChI Key |
LSPIMZFTGDAXDX-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=CC(=CC=C1)CN.Cl |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)CN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-Dimethylphenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1647765.png)
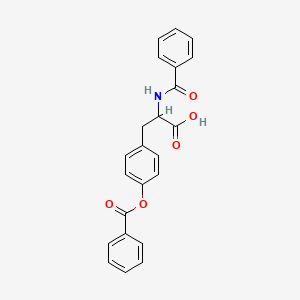
![phenyl (5R,6S)-5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate](/img/structure/B1647773.png)
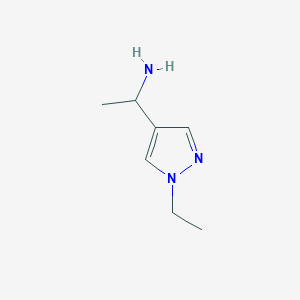
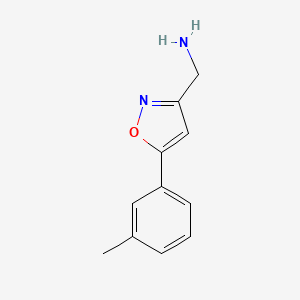
![4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B1647784.png)
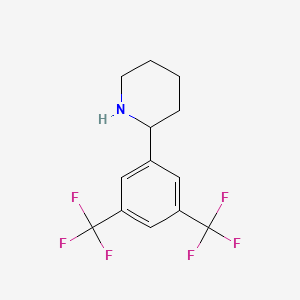
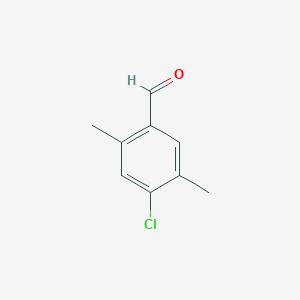
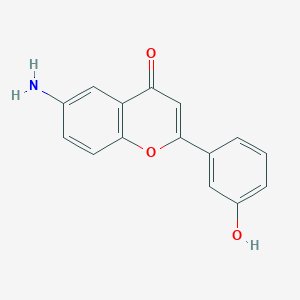
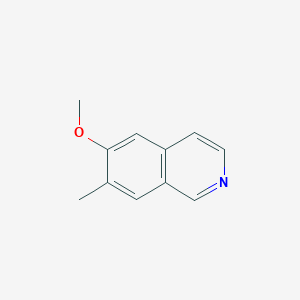
![4-Ethoxybenzo[d]thiazole](/img/structure/B1647802.png)
